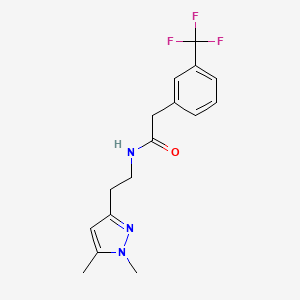![molecular formula C12H13ClF3NO4S B2884915 benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate CAS No. 2172317-03-0](/img/structure/B2884915.png)
benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate is a synthetic organic compound known for its versatile applications in various fields. It features a unique structural motif characterized by a trifluorobutane moiety, a chlorosulfonyl group, and a benzyl carbamate unit, making it valuable in organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate typically involves the following steps:
Synthesis of the Trifluorobutane Precursor: : Starting with the synthesis of the 1,1,1-trifluorobutane core, typically derived from fluoroalkylation reactions.
Introduction of the Chlorosulfonyl Group: : This step involves the chlorosulfonation of the trifluorobutane derivative using reagents such as chlorosulfonic acid or sulfuryl chloride.
Formation of Benzyl Carbamate: : Benzylamine is reacted with an appropriate carbonyl compound, followed by a coupling reaction with the previously prepared chlorosulfonylated trifluorobutane derivative.
Industrial Production Methods
On an industrial scale, these reactions are often optimized for efficiency and cost-effectiveness:
Batch Reactors: : Widely used for precise control over reaction conditions.
Flow Chemistry: : Employed for continuous production, improving yield and scalability.
化学反応の分析
Types of Reactions
Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate undergoes various reactions:
Nucleophilic Substitution: : Due to the presence of the chlorosulfonyl group, it readily reacts with nucleophiles like amines and thiols.
Reduction: : The compound can be reduced under specific conditions to remove the chlorosulfonyl group, yielding corresponding reduced derivatives.
Hydrolysis: : In the presence of water or aqueous bases, it can hydrolyze, leading to carbamate cleavage and the formation of benzyl alcohol and related products.
Common Reagents and Conditions
Sodium Hydride: : Used for deprotonation and subsequent nucleophilic substitutions.
Lithium Aluminum Hydride: : Employed for reduction reactions.
Aqueous NaOH or HCl: : Utilized for hydrolysis reactions.
Major Products
Substituted Benzyl Carbamates: : Resulting from nucleophilic substitution.
Dechlorinated Derivatives: : Produced via reduction.
Hydrolyzed Products: : Formed under aqueous conditions, yielding simpler organic molecules.
科学的研究の応用
Chemistry
Organic Synthesis: : Utilized as an intermediate in the synthesis of more complex molecules, especially those containing trifluoromethyl groups.
Biology
Biochemical Probes: : Employed in the development of probes for biological assays due to its unique chemical properties.
Medicine
Drug Development: : Investigated for its potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting enzymatic pathways.
Industry
Chemical Manufacturing: : Used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The compound's effects are typically mediated by its reactive functional groups:
Chlorosulfonyl Group: : Acts as an electrophile, reacting with nucleophiles in biochemical pathways.
Trifluorobutane Moiety: : Influences molecular interactions due to its electron-withdrawing properties, affecting binding to molecular targets.
類似化合物との比較
Similar Compounds
Benzyl Carbamate: : Lacks the trifluorobutane and chlorosulfonyl groups, making it less reactive.
N-(Chlorosulfonyl)-1,1,1-trifluorobutane: : Similar in structure but without the carbamate moiety.
Trifluoromethylbenzene Derivatives: : Share the trifluoromethyl group but differ in their functional groups and overall reactivity.
Uniqueness
Multifunctionality: : The combination of trifluorobutane, chlorosulfonyl, and benzyl carbamate groups imparts unique chemical reactivity and versatility, distinguishing it from simpler analogs.
Reactivity Profile: : Enhanced reactivity due to the presence of both electrophilic and nucleophilic sites within the same molecule.
There you have it—an extensive overview of benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate
特性
IUPAC Name |
benzyl N-(4-chlorosulfonyl-1,1,1-trifluorobutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO4S/c13-22(19,20)7-6-10(12(14,15)16)17-11(18)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPAHUUTJKYHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCS(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[1-(3-nitrophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2884835.png)
![9-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884838.png)



![6-Acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2884845.png)
![3-{[1-(4-Chlorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2884846.png)
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2884848.png)



![9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884855.png)
